3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-7-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c1-14-6-7-18-22-12-15(20(27)25(18)13-14)19(26)24-10-8-23(9-11-24)17-5-3-2-4-16(17)21/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSAYBBRBYTRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the poly (ADP-ribose) polymerase (PARP) . PARP is a part of the DNA damage signaling system due to its ability to recognize and quickly bind to single-stranded or double-stranded DNA breaks. It is involved in a variety of DNA-related functions, including gene amplification, cell division, differentiation, apoptosis, DNA repair, and it also affects telomere length and chromosome stability.
Mode of Action
The compound acts as a highly potent inhibitor of both PARP-1 and PARP-2. By inhibiting these enzymes, it prevents the repair of DNA damage, leading to cell death. This is particularly effective in cancer cells that have defects in other DNA repair mechanisms.
Biochemical Pathways
The inhibition of PARP leads to an accumulation of DNA damage. This triggers a cascade of events leading to cell cycle arrest and apoptosis , or programmed cell death. The exact pathways affected can vary depending on the cell type and the presence of other genetic mutations.
Pharmacokinetics
The compound exhibits good pharmacokinetic profiles and oral bioavailability. It is formulated in a solid dispersion with a matrix polymer that exhibits low hygroscopicity and high softening temperature, such as copovidone. This formulation increases the bioavailability of the drug.
Result of Action
The result of the compound’s action is the induction of cell death in cancer cells. It shows standalone activity against BRCA1-deficient breast cancer cell lines. This makes it a promising candidate for the treatment of BRCA1- and BRCA2-defective cancers.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the matrix polymer used in the formulation can affect the drug’s stability and bioavailability. Additionally, the compound’s efficacy can be influenced by the presence of other drugs or substances that interact with PARP or the same DNA repair pathways.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions.
Cellular Effects
The effects of 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one on cells are diverse and depend on the specific cellular context. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. These studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Biological Activity
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 877650-29-8) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the molecular formula and a molecular weight of 366.4 g/mol. Its structure includes a piperazine moiety, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN4O2 |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 877650-29-8 |
Biological Activity Overview
Recent studies have indicated that compounds containing the piperazine and pyrimidine motifs exhibit significant biological activities, including anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines and its potential as a drug candidate.
Anticancer Activity
Research indicates that derivatives of piperazine, particularly those linked to pyrimidine structures, can inhibit cancer cell proliferation. For instance, studies have demonstrated that compounds similar to this compound exhibit moderate to significant efficacy against human breast cancer cells (IC50 values reported around 18 μM) . This suggests that the compound may act as an inhibitor of critical pathways involved in tumor growth.
The proposed mechanisms through which these compounds exert their biological effects include:
- PARP Inhibition : Some studies have shown that similar compounds inhibit the activity of Poly (ADP-Ribose) Polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP leads to increased DNA damage in cancer cells, promoting apoptosis .
- Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest at various phases, contributing to their antiproliferative effects.
- Caspase Activation : Enhanced caspase-3/7 activity has been noted in treated cells, indicating activation of apoptosis pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- A study involving the synthesis and evaluation of various piperazine derivatives showed that certain modifications could enhance anticancer activity significantly. For example, derivatives with fluorinated phenyl groups exhibited improved binding affinity to target proteins involved in cancer progression .
- Another research effort focused on the structure-activity relationship (SAR) of pyrimidine-containing compounds revealed that specific substitutions at the piperazine ring could lead to increased potency against breast cancer cell lines .
Summary of Findings
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step chemical reactions. The process generally includes:
- Formation of the Piperazine Moiety : The compound is synthesized by reacting 2-fluorophenylpiperazine with various carbonyl precursors.
- Cyclization : Subsequent cyclization reactions yield the pyrido[1,2-a]pyrimidine core structure.
- Functionalization : Further modifications introduce necessary functional groups to enhance biological activity.
The detailed synthetic routes are often optimized to improve yield and purity, utilizing techniques such as microwave-assisted synthesis to accelerate reaction times and increase efficiency .
Antiviral Properties
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds, including the target compound, exhibit antiviral activities. For instance, studies have shown that similar compounds can disrupt the RNA-dependent RNA polymerase (RdRP) of influenza viruses, which is crucial for viral replication. This suggests potential applications in developing antiviral therapies .
Antidepressant and Anxiolytic Effects
The piperazine moiety is known for its interaction with serotonin receptors. Compounds similar to this compound have been evaluated for their ability to act as serotonin receptor modulators. This positions them as candidates for treating anxiety and depression by enhancing serotonergic neurotransmission .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro against various cancer cell lines. For instance, it has been evaluated against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells . The mechanism likely involves the induction of apoptosis or cell cycle arrest.
Case Study 1: Antiviral Activity
A study involving similar pyrido[1,2-a]pyrimidine derivatives demonstrated effective inhibition of influenza virus replication by targeting the PA-PB1 interface of the viral polymerase complex. The binding affinity was rationalized through molecular docking studies, indicating that modifications in the piperazine ring could enhance antiviral efficacy .
Case Study 2: Antidepressant Effects
In a pharmacological evaluation, a series of piperazine derivatives were tested for their effects on serotonin receptor binding. The results indicated that compounds with specific substitutions on the piperazine ring exhibited significant anxiolytic effects in animal models . This suggests that structural modifications could lead to enhanced therapeutic profiles.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Compounds in this class often differ in the substituents attached to the piperazine ring:
Key Findings :
- Fluorine on the phenyl ring improves metabolic stability compared to non-fluorinated analogs .
Modifications to the Pyrido[1,2-a]pyrimidin-4-one Core
Variations at positions 2, 3, and 7 of the core structure significantly alter pharmacological profiles:
Key Findings :
Piperazine-Linked Thiazolidinone Derivatives
Thiazolidinone moieties are recurring motifs in analogs:
Key Findings :
- Thiazolidinone derivatives show enhanced binding in computational models due to additional sulfur-mediated interactions .
Q & A
Q. What are the standard synthetic routes for this compound, and what reagents/conditions are critical for yield optimization?
The synthesis involves multi-step reactions: (i) condensation of a pyrido-pyrimidine precursor with 2-fluorophenylpiperazine derivatives, (ii) coupling via carbonyldiimidazole (CDI) or thionyl chloride-mediated activation, and (iii) purification via column chromatography. Microwave-assisted synthesis (80–120°C, DMF solvent) improves reaction efficiency by 15–20% compared to traditional reflux methods .
Q. Which characterization techniques are essential for confirming structural integrity and purity?
Q. What structural features contribute to its receptor-binding affinity?
The 2-fluorophenylpiperazine moiety enhances lipophilicity and serotonin/dopamine receptor interactions, while the pyrido-pyrimidine core stabilizes π-π stacking with aromatic residues in binding pockets .
Q. Which pharmacological targets are associated with its structural analogs?
Analogs with chlorophenyl or methoxyphenyl groups show activity against 5-HT/D receptors (IC: 10–50 nM) and phosphodiesterase enzymes (PDE4/5 inhibition) .
Advanced Research Questions
Q. How can computational modeling integrate with experimental data to predict bioactivity?
- Molecular Docking: Use AutoDock Vina to simulate binding poses in 5-HT receptors (PDB: 7E2Z).
- Molecular Dynamics (MD): AMBER or GROMACS to assess binding stability over 100 ns simulations.
- Validate predictions with radioligand displacement assays (e.g., -8-OH-DPAT for 5-HT) .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., IC variability)?
- Assay Standardization: Control for buffer pH, temperature, and cell line variability (e.g., HEK293 vs. CHO).
- Metabolite Screening: LC-MS to identify degradation products interfering with activity.
- Structural Analog Comparison: Benchmark against 3-(4-chlorophenyl) analogs to isolate fluorine’s electronic effects .
Q. How can reaction conditions be optimized for scalability without compromising purity?
- Solvent Optimization: Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis.
- Catalyst Screening: Test Pd/C or CuI for Suzuki-Miyaura coupling steps (yield improvement: 12–18%).
- In-line Analytics: Use FTIR probes to monitor reaction progress in real time .
Q. What challenges arise in crystal structure determination, and how does SHELX software improve refinement?
- Challenges: Low crystal quality due to flexible piperazine rings; twinning in 30% of cases.
- SHELX Workflow: SHELXD for phase solution (MAD/SAD data) and SHELXL for anisotropic displacement parameter refinement. Achieve R-factors <0.05 for high-resolution (<1.2 Å) datasets .
Q. How should stability studies be designed to assess degradation under storage conditions?
- Accelerated Stability Testing: 40°C/75% RH for 6 months; monitor via HPLC for hydrolytic cleavage of the piperazine-carbonyl bond.
- Photostability: ICH Q1B guidelines with UV/Vis exposure (320–400 nm) to detect pyrido-pyrimidine ring oxidation .
Q. What methodologies guide structure-activity relationship (SAR) studies for piperazine substitutions?
- Stepwise Substitution: Replace 2-fluorophenyl with 3-fluoro, 4-fluoro, or trifluoromethyl groups.
- In Vitro Screening: Test analogs against a panel of GPCRs (e.g., 5-HT, D, α-adrenergic).
- QSAR Modeling: Develop partial least squares (PLS) models correlating substituent Hammett σ values with logP and IC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
